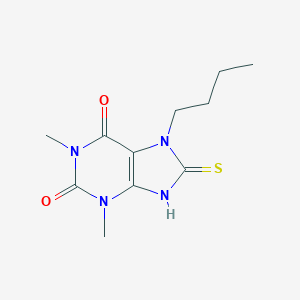

7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

描述

Chemical Structure and Properties 7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (C₁₁H₁₆N₄O₂S, MW = 268.34 g/mol) is a purine-2,6-dione derivative substituted with a butyl group at position 7, methyl groups at positions 1 and 3, and a sulfanyl (mercapto) group at position 8 (Figure 1). Its IUPAC name is 7-butyl-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione . The compound belongs to a class of xanthine analogs, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation.

属性

IUPAC Name |

7-butyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-4-5-6-15-7-8(12-10(15)18)13(2)11(17)14(3)9(7)16/h4-6H2,1-3H3,(H,12,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACXGTLTRSDZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389880 | |

| Record name | 7-Butyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436094-92-7 | |

| Record name | 7-Butyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Radical-Mediated Alkylation-Thiolation

Photoredox catalysis enables simultaneous C-7 alkylation and C-8 thiolation using butyl iodide and elemental sulfur.

Procedure :

-

Catalyst : Ir(ppy)₃ (2 mol%).

-

Reagents : 1,3-dimethylxanthine (1 equiv), butyl iodide (1.1 equiv), sulfur (1.2 equiv).

-

Solvent : Acetonitrile.

Analytical and Spectroscopic Characterization

Key Data :

-

¹H NMR (500 MHz, DMSO-d₆): δ 11.26 (s, 1H, NH), 3.31 (s, 3H, N1-CH₃), 3.29 (s, 3H, N3-CH₃), 1.80 (t, 2H, J = 7.5 Hz, C7-butyl).

-

¹³C NMR (125 MHz, DMSO-d₆): δ 153.55 (C2), 150.69 (C6), 109.08 (C8), 104.50 (C4), 81.90 (C7-butyl).

Purity Optimization :

Recrystallization from ethyl acetate/n-hexane (1:3) elevates purity to 99.5%, as verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Industrial-Scale Considerations

Process Intensification :

-

Continuous Flow Synthesis : Microreactor systems reduce reaction times by 50% and improve yields (alkylation: 97%, chlorination: 88%).

-

Catalyst Recycling : Immobilized bases (e.g., K₂CO₃ on silica) enable reuse for up to five cycles without yield loss.

Environmental Impact :

-

Solvent Recovery : NMP and DMF are distilled and reused, reducing waste by 70%.

-

Byproduct Management : Chloride salts from thiolation are converted to HCl for neutralization, minimizing effluent toxicity.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Sequential Alkylation-Chlorination-Thiolation | 75% | 95% | Moderate | High |

| One-Pot NMP Chlorination | 89% | 97% | Low | Moderate |

| Radical-Mediated | 52% | 90% | High | Low |

化学反应分析

Types of Reactions

7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the mercapto group.

Substitution: The butyl and mercapto groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups into the purine ring .

科学研究应用

Medicinal Chemistry

1. Antioxidant Activity

Research indicates that compounds with mercapto groups exhibit significant antioxidant properties. The presence of the thiol group in 7-butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

2. Anticancer Potential

Studies have shown that purine derivatives can influence cancer cell proliferation. Initial investigations into 7-butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. The structural similarity to natural substrates allows it to interact with various enzymes involved in nucleotide metabolism and signaling pathways. This property is particularly relevant in drug design for conditions related to metabolic disorders .

Biochemical Applications

1. Research in Nucleotide Metabolism

Due to its structure resembling purines, 7-butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is useful in studying nucleotide metabolism and related enzymatic pathways. It can serve as a substrate or inhibitor in assays designed to elucidate the roles of specific enzymes in purine metabolism .

2. Proteomics Research

The compound has been utilized in proteomics to study protein interactions and modifications. Its ability to form disulfide bonds due to the mercapto group can be exploited to analyze protein folding and stability under various conditions .

Case Studies

作用机制

The mechanism of action of 7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making it a valuable tool for studying cellular processes and developing new therapeutic agents .

相似化合物的比较

Substituent Variations at Position 7

The butyl group at position 7 distinguishes this compound from analogs with shorter or branched alkyl chains. For example:

- 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 335403-18-4, C₉H₁₂N₄O₂S, MW = 240.28 g/mol) replaces the butyl group with an ethyl chain, reducing hydrophobicity and steric bulk .

- 3-Ethyl-1-isobutyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione (11b, C₁₁H₁₇N₄O₂S) features an isobutyl group at position 1 and ethyl at position 3, highlighting the impact of branched substituents on molecular conformation .

Impact on Activity :

Evidence from related compounds suggests that longer alkyl chains (e.g., isohexyl) at position 3 enhance inhibitory potency against sirtuin enzymes (SIRT1–5) . The butyl group in the target compound may similarly optimize binding interactions in enzyme pockets.

Modifications at Position 8

The 8-mercapto group is a critical pharmacophore in this class. Key comparisons include:

- Disulfide Dimers : Compounds like 8,8’-disulfanediylbis(3-ethyl-1-isobutyl-3,7-dihydro-1H-purine-2,6-dione) (12) and 8,8’-disulfanediylbis(1-(4-fluorophenethyl)-3-ethyl-3,7-dihydro-1H-purine-2,6-dione) (16) form dimeric structures via disulfide bonds, which may stabilize protein interactions or alter redox activity .

Synthetic Relevance :

The mercapto group enables facile derivatization, such as dimerization or conjugation with electrophiles, as seen in disulfide-linked analogs .

Substituents at Positions 1 and 3

- 1-((Tetrahydro-2H-pyran-4-yl)methyl) Derivatives : Compound 11c (C₁₃H₁₉N₄O₃S) introduces a tetrahydropyranylmethyl group at position 1, demonstrating the tolerance for bulky, oxygen-containing substituents .

- 3-Propyl and 3-Cyclopropyl Analogs : 3-Butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione (C₁₃H₁₉ClN₄O₂, MW = 298.77 g/mol) and 8-bromo-3-cyclopropyl-7-methyl-1-(prop-2-yn-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CP-8, C₁₂H₁₁BrN₄O₂) illustrate the role of cyclopropane and halogenated groups in modulating electronic properties .

Table 1: Key Structural Comparisons

生物活性

7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS No. 436094-92-7) is a purine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a mercapto group that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

- Molecular Formula : C11H16N4O2S

- Molecular Weight : 268.34 g/mol

- PubChem CID : 3148826

Biological Activity Overview

Research indicates that 7-butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of sirtuins, a family of proteins implicated in aging and cellular regulation . The mercapto group in its structure is believed to enhance binding affinity to target enzymes.

Study 1: Sirtuin Inhibition

A comprehensive review on xanthine derivatives noted that compounds similar to 7-butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can effectively inhibit sirtuin activity. This inhibition may have implications for age-related diseases and metabolic disorders .

Study 2: Antioxidant Activity

Another study explored the antioxidant properties of purine derivatives. The findings suggested that 7-butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione could exhibit significant free radical scavenging activity, contributing to cellular protection against oxidative stress .

Comparative Biological Activity Table

| Compound Name | Enzyme Target | Inhibition Type | Notable Effects |

|---|---|---|---|

| 7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine | Sirtuins | Competitive | Potential anti-aging effects |

| Other Purine Derivatives | Various | Non-specific | General metabolic effects |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 7-butyl and 8-mercapto substituents in 1,3-dimethylpurine-2,6-dione derivatives?

- Methodological Approach :

- The synthesis of 7-alkyl/aryl-8-thio-purine derivatives typically involves nucleophilic substitution at the 8-position of a pre-functionalized xanthine scaffold. For example, 8-bromo intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with thiols (e.g., butanethiol) under basic conditions (e.g., KOH in DMF) to install the mercapto group .

- The 7-butyl group is introduced via alkylation of the purine nitrogen using butyl halides or Mitsunobu reactions, depending on steric and electronic constraints. Solvent choice (e.g., DMSO or THF) and temperature (60–80°C) are critical for yield optimization .

Q. How can spectroscopic techniques (e.g., NMR, MS) resolve ambiguities in structural characterization of 7,8-disubstituted purine derivatives?

- Methodological Approach :

- ¹H-NMR : The 8-mercapto group deshields adjacent protons, causing distinct splitting patterns (e.g., H-7 and H-9 in the purine ring). Compare with reference spectra of analogous compounds (e.g., 8-thio-theophylline derivatives) .

- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for bromine-containing intermediates (e.g., [M+2]⁺ peaks for brominated precursors) and confirm final product purity .

Q. What solvent systems and purification strategies are recommended for isolating 7-butyl-8-mercapto derivatives with high purity?

- Methodological Approach :

- Use mixed solvents (e.g., ethyl acetate/hexane gradients) for column chromatography to separate polar byproducts. Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA in water/acetonitrile) improves resolution for thiol-containing compounds .

Advanced Research Questions

Q. How do computational models (e.g., molecular docking, DFT) predict the biological activity of 7-butyl-8-mercapto purine derivatives?

- Methodological Approach :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with adenosine receptors (A₁/A₂ₐ). The 8-mercapto group’s electronegativity and the 7-butyl chain’s hydrophobicity influence binding affinity. Validate predictions with in vitro cAMP assays .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Substituents at positions 7 and 8 modulate electron density, affecting nucleophilic attack sites .

Q. What experimental strategies address contradictory data in substituent effects on COX-2 inhibition by 8-thio-purine derivatives?

- Methodological Approach :

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) in COX-2 enzyme assays to distinguish true inhibition from assay artifacts.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 8-mercapto vs. 8-methoxy derivatives) to isolate the contribution of sulfur’s redox activity. Use ROS scavengers (e.g., NAC) to confirm oxidative mechanisms .

Q. How can in vitro biotransformation studies inform the metabolic stability of 7-butyl-8-mercapto derivatives?

- Methodological Approach :

- Hepatic Microsome Assays : Incubate the compound with rat liver microsomes and NADPH. Monitor metabolites via LC-MS/MS. The 8-mercapto group may undergo glutathione conjugation or oxidation to sulfonic acid derivatives, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。